molecular formula C4Br2F6 B1598182 1,4-Dibromohexafluoro-2-butene CAS No. 360-87-2

1,4-Dibromohexafluoro-2-butene

Cat. No.: B1598182
CAS No.: 360-87-2
M. Wt: 321.84 g/mol
InChI Key: BDJHSJLEJXRSSG-UHFFFAOYSA-N
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Description

1,4-Dibromohexafluoro-2-butene is a fluorinated organic compound with the molecular formula C4Br2F6. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120°C

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromohexafluoro-2-butene can be synthesized from hexafluoro-1,3-butadiene . The reaction involves the addition of bromine to hexafluoro-1,3-butadiene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromohexafluoro-2-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromo compound to its corresponding hydrofluoro derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Produces hexafluoro-2-butene oxides.

    Reduction: Yields hydrofluoro derivatives.

    Substitution: Results in various halogenated or functionalized derivatives.

Scientific Research Applications

1,4-Dibromohexafluoro-2-butene has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of fluorinated polymers and other fluorinated organic compounds.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty coatings and wire insulation materials.

Mechanism of Action

The mechanism of action of 1,4-dibromohexafluoro-2-butene involves its reactivity with various chemical reagents. The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorohexafluoro-2-butene: Similar structure but with chlorine atoms instead of bromine.

    1,4-Diiodohexafluoro-2-butene: Contains iodine atoms instead of bromine.

    Hexafluoro-1,3-butadiene: The parent compound used in the synthesis of 1,4-dibromohexafluoro-2-butene.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJHSJLEJXRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)Br)F)(C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397523
Record name 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-87-2
Record name 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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